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Heclin

Cat. No.: B1673030
M. Wt: 283.32 g/mol
InChI Key: SPTWXRJNCFIDRQ-ZHACJKMWSA-N
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Description

Overview of the Ubiquitin-Proteasome System (UPS) in Cellular Regulation

The UPS precisely controls the lifespan and abundance of proteins within a cell. This tightly regulated process involves a sequential cascade of three enzyme classes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). frontiersin.org Ubiquitin, a small regulatory protein, is covalently attached to target proteins through an isopeptide bond, marking them for degradation by the 26S proteasome. frontiersin.org This post-translational modification, known as ubiquitination, can also influence protein stability, function, activity, localization, and interactions, highlighting its diverse regulatory roles beyond just degradation. frontiersin.org

Classification and Catalytic Mechanisms of E3 Ubiquitin Ligases

E3 ubiquitin ligases are central to the specificity and selectivity of the ubiquitination cascade. They act as the "matchmakers," recognizing specific substrate proteins and facilitating the transfer of ubiquitin from an E2 enzyme to the substrate. frontiersin.org Based on their catalytic mechanisms and structural features, E3 ligases are broadly categorized into two main families: RING-finger (Really Interesting New Gene) E3 ligases and HECT (Homologous to E6AP C-Terminus) E3 ligases. frontiersin.org

Functional Significance of HECT E3 Ligases in Diverse Cellular Processes

HECT E3 ligases regulate a wide array of cellular processes, and their dysfunction is implicated in various human pathologies, including cancer. frontiersin.org These ligases are tightly regulated, exerting their functions in a spatially and temporally controlled manner. frontiersin.org Their diverse roles make them intriguing targets for drug discovery, particularly in the context of cancer biology. frontiersin.org

Research into the functional significance of HECT E3 ligases often involves the use of specific inhibitors to elucidate their roles in various pathways. One such chemical compound, Heclin , serves as a valuable tool in this research. This compound is identified as a HECT E3 ubiquitin ligase inhibitor, demonstrating selective inhibition of HECT-mediated ubiquitination over RING-mediated ubiquitination. tocris.comxcessbio.com

This compound has been shown to inhibit the activity of several prominent HECT E3 ligases, including Nedd4, Smurf2, and WWP1. Its inhibitory concentrations (IC50 values) for these ligases are in the low micromolar range. tocris.comxcessbio.commedchemexpress.comcaymanchem.commerckmillipore.com

Table 1: Inhibitory Activity of this compound on HECT E3 Ligases

HECT E3 LigaseIC50 (µM)
Nedd46.3
Smurf26.8
WWP16.9

Note: IC50 values may vary slightly across different studies and experimental conditions. tocris.comxcessbio.commedchemexpress.comcaymanchem.commerckmillipore.com

The mechanism of this compound's action involves causing a conformational change in the HECT E3 ligases, which can lead to the oxidation of their active site cysteine, rather than directly blocking E2 binding. xcessbio.com However, some research suggests it may also render their E2 binding inhibited due to conformational changes. frontiersin.org

This compound has been utilized in research to investigate the roles of HECT E3 ligases in various biological contexts. For instance, it has been explored in the context of gastric cancer research, where it has been observed to inhibit cell viability and IGF1 signaling in certain cell lines. medchemexpress.com Furthermore, this compound has been used to study the impact of HECT E3 ligase activity on bacterial infections, demonstrating its ability to inhibit TRP120 ubiquitination and Ehrlichia chaffeensis infection. asm.org These applications highlight this compound's utility as a research probe for dissecting the intricate functions of HECT E3 ligases in diverse cellular and pathogenic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3 B1673030 Heclin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWXRJNCFIDRQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Heclin: a Small Molecule Inhibitor of Hect E3 Ligases

Discovery and Initial Characterization of Heclin

The identification and initial characterization of this compound marked a notable advancement in the field of ubiquitin ligase inhibition. This compound was found through a systematic screening process, demonstrating its potential as a selective inhibitor of HECT E3 ligases.

Identification through Phage Display and Peptide Displacement Assays

The discovery of this compound originated from an innovative screening strategy involving phage display technology ncpsb.org.cnuniprot.org. Researchers first isolated bicyclic peptides that specifically bind to the HECT domains of various E3 ligases, including Smurf2, Nedd4, Mule/Huwe1, and WWP1 ncpsb.org.cnuniprot.org. These peptides were found to target the E2 binding site on the HECT domains, acting as specific inhibitors in vitro ncpsb.org.cnuniprot.org.

Subsequently, this compound was identified by screening a small molecule library for compounds that could displace one of these bicyclic peptides from Smurf2 using Alpha screening technology ncpsb.org.cn. This approach allowed for the identification of a small molecule that could interfere with the interaction between the HECT domain and its binding partners.

Initial Inhibitory Potency against Key HECT E3 Ligases (e.g., Smurf2, Nedd4, WWP1)

This compound demonstrated significant inhibitory potency against a range of HECT E3 ligases, both in vitro and in tissue culture cells ncpsb.org.cn. Its inhibitory effects were observed in the low micromolar range. Specifically, this compound inhibits the autoubiquitination activities of Smurf2, Nedd4, and WWP1 with comparable IC50 values. nih.govuniprot.orgwikipedia.orgwikipedia.orguniprot.orggenecards.org

The inhibitory potency of this compound against these key HECT E3 ligases is summarized in the table below:

HECT E3 LigaseIC50 (µM)Reference
Smurf26.8 nih.govuniprot.orgwikipedia.orgwikipedia.orguniprot.orggenecards.org
Nedd46.3 nih.govuniprot.orgwikipedia.orgwikipedia.orguniprot.orggenecards.org
WWP16.9 nih.govuniprot.orgwikipedia.orgwikipedia.orguniprot.orggenecards.org

Furthermore, this compound exhibits selectivity for HECT-mediated ubiquitination, showing no effect on the activity of RING domain ligases such as Mdm2 ncpsb.org.cnwikipedia.orguniprot.org. This selectivity makes this compound a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination pathways in experimental settings ncpsb.org.cnuniprot.org.

Molecular Mechanism of HECT E3 Ligase Inhibition by this compound

The mechanism by which this compound inhibits HECT E3 ligases is distinct from competitive inhibitors and involves a series of molecular events that ultimately disrupt the catalytic activity of these enzymes.

Non-Competitive Inhibition with E2 Binding

Unlike the bicyclic peptides from which it was discovered, this compound does not act as a competitive inhibitor of E2 enzyme binding to the HECT domain ncpsb.org.cnuniprot.orggenecards.org. Studies have shown that this compound's inhibitory concentration (IC50) is largely unaffected by an increase in E2 concentration ncpsb.org.cn. Fluorescence polarization assays, which directly measure HECT-E2 binding, also confirmed that this compound does not interfere with this interaction ncpsb.org.cn. This indicates a non-competitive mode of inhibition, where this compound binds to the enzyme at a site distinct from the E2 binding site, but still reduces the enzyme's activity ncpsb.org.cndeciphergenomics.org.

Catalytic Cysteine Oxidation and Disruption of Thioester Bond Formation

The conformational change induced by this compound leads to a critical event: the spontaneous oxidation of the active site cysteine within the HECT domain ncpsb.org.cnuniprot.orguniprot.orggenecards.orgwikipedia.orgdeciphergenomics.org. HECT E3 ligases utilize a catalytic cysteine residue to form a thioester bond with ubiquitin, a crucial intermediate step before transferring ubiquitin to the substrate wikipedia.org. The oxidation of this catalytic cysteine by this compound directly blocks the formation of this essential Ub-E3 thioester bond ncpsb.org.cngenecards.orgwikipedia.orgdeciphergenomics.org. This disruption effectively halts the ubiquitination cascade mediated by HECT E3 ligases, thereby inhibiting their activity ncpsb.org.cngenecards.orgwikipedia.orgdeciphergenomics.org.

Reversibility of this compound's Inhibitory Action

A crucial characteristic of this compound's inhibitory effect on HECT ligases is its reversibility guidetopharmacology.orgmdpi.comdntb.gov.uacenmed.com. This reversible nature suggests a noncovalent binding mode, despite the presence of an acrylamide-derived Michael acceptor function in its chemical structure guidetopharmacology.org. Experimental evidence supporting this reversibility includes studies where this compound-treated enzyme, when incubated in glutathione-coated plates, demonstrated restored activity cenmed.com. Furthermore, in vivo studies have shown that this compound's action on Smurf2 is reversible, even in the presence of cycloheximide, indicating that existing ligase can be reactivated cenmed.com. This compound is described as a "rapid, reversible" inhibitor, highlighting the transient nature of its interaction with HECT ligases mdpi.com.

Specificity Profile of this compound

This compound exhibits a distinct specificity profile, making it a valuable tool for dissecting the complexities of the ubiquitin system.

Selective Inhibition of HECT-Mediated Ubiquitination

This compound demonstrates selective inhibition of HECT-mediated ubiquitination over RING-mediated ubiquitination wikipedia.orgmdpi.comoncotarget.comuni.luncpsb.org.cnuniprot.org. This selectivity allows for a clear distinction between these two major classes of ubiquitin ligases nih.govmdpi.comoncotarget.comuni.lu. Its activity is observed across a range of HECT ligases, without generally perturbing the broader ubiquitin system nih.gov. This selective action underscores its utility in research aimed at understanding the specific roles of HECT ligases in cellular processes.

Absence of Inhibition against RING Domain Ligases (e.g., Mdm2)

A significant aspect of this compound's specificity is its observed lack of inhibition against RING domain ligases, such as Mdm2 guidetopharmacology.orgnih.govmdpi.comuni.luailab.bio. In vitro experiments, using the same E1 and E2 enzymes as for HECT ligases, confirmed that this compound had no effect on the auto-ubiquitination activity of Mdm2 nih.gov. This further reinforces this compound's selective targeting of HECT E3 ligases, providing a tool to differentiate the functional contributions of HECT and RING ligases in biological pathways.

Lack of Inhibition against E1 and E2 Ubiquitin-Conjugating Enzymes

This compound's inhibitory mechanism is specific to HECT E3 ligases and does not extend to the upstream ubiquitin-activating (E1) or ubiquitin-conjugating (E2) enzymes nih.govmdpi.comcenmed.com. Studies have shown that this compound does not inhibit the activity of the E1 enzyme in ubiquitination assays nih.gov. Moreover, it does not obstruct the E2 binding site of HECT ligases, nor does it prevent E2 binding guidetopharmacology.orgnih.govoncotarget.comuni.lu. A fluorescence polarization assay, which directly measures HECT binding to E2, confirmed that this compound has no effect on this interaction nih.gov. This indicates that this compound's inhibitory effect is exerted directly on the HECT E3 ligase itself, rather than by interfering with the initial steps of ubiquitin activation or transfer from E1 to E2.

Research Applications and Biological Impact of Heclin

Modulation of Cellular Signaling Pathways

Heclin's influence on cellular signaling pathways is multifaceted, affecting processes critical for cell growth, survival, and immune responses.

This compound has been shown to inhibit Insulin-like Growth Factor 1 (IGF1) signaling. In gastric cancer cell lines such as BGC803 and MKN45, treatment with 10 µM this compound for 1-5 days resulted in the inhibition of IGF1 signaling and reduced cell viability. nih.govuniroma2.it This effect is partly mediated through this compound's inhibition of NEDD4, an E3 ubiquitin ligase that promotes the proliferation of gastric cancer cells exhibiting high IGF1 signaling activation. frontiersin.org NEDD4 is known to positively regulate IGF1 signaling and is crucial for the efficient cell-surface expression of the IGF-1 receptor (IGF-1R). aging-us.com Furthermore, NEDD4-1 monoubiquitinates IRS-2, which leads to increased IGF-1R signaling. scilit.com By inhibiting NEDD4, this compound contributes to the observed reduction in Akt phosphorylation in IGF1R-dependent gastric cancer cells. frontiersin.org

Table 1: Impact of this compound on IGF1 Signaling in Gastric Cancer Cell Lines

Cell LineThis compound ConcentrationTreatment DurationObserved Effect on IGF1 SignalingObserved Effect on Cell Viability
BGC80310 µM1-5 daysInhibitionInhibition
MKN4510 µM1-5 daysInhibitionInhibition

This compound plays a role in ameliorating the degradation of Myeloid Differentiation Primary Response 88 (MyD88) protein. Epinecidin-1, a cationic antimicrobial peptide, is known to significantly reduce the abundance of MyD88 protein. cenmed.comnih.gov Research indicates that Epinecidin-1 induces MyD88 degradation through the Smurf E3 ligase proteasome pathway. cenmed.comnih.govresearchgate.net Importantly, this compound, at a concentration of 7 µM for 1 hour, was found to abolish this Epinecidin-1-mediated MyD88 degradation in Raw264.7 cells. nih.govuniroma2.itcenmed.comnih.govresearchgate.net This suggests this compound's capacity to stabilize MyD88 by inhibiting the relevant Smurf E3 ligases involved in its degradation.

This compound influences the expression of Carbohydrate Response Element Binding Protein (ChREBP) by inhibiting Smurf2. Smurf2, a HECT E3 ubiquitin ligase, is known to ubiquitinate and degrade ChREBP, thereby regulating aerobic glycolysis and cell proliferation, particularly in colorectal cancer cells. frontiersin.orgnih.govsci-hub.se Studies have shown that treatment with this compound significantly increases the expression of ChREBP in SV40 MES13 cells. nih.govresearchgate.net Conversely, Smurf2 knockdown also leads to a significant increase in ChREBP expression. nih.govresearchgate.netnih.gov This indicates that this compound's inhibition of Smurf2 prevents the ubiquitin-mediated degradation of ChREBP, leading to its accumulation. Furthermore, Akt has been identified as an upstream suppressor of Smurf2, protecting ChREBP from degradation, and pharmacological inhibition of Akt signaling can suppress alterations in ChREBP and Smurf2 expression. sci-hub.senih.govresearchgate.net

Table 2: Influence of this compound and Smurf2 on ChREBP Expression

Treatment/ConditionEffect on Smurf2 ExpressionEffect on ChREBP ExpressionMechanism
This compound TreatmentInhibitionIncreasedPrevents Smurf2-mediated ubiquitination/degradation nih.govresearchgate.net
Smurf2 KnockdownDecreasedIncreasedReduced ubiquitination/degradation of ChREBP nih.govresearchgate.netnih.gov
LPA TreatmentDownregulationIncreasedDecreased Smurf2-mediated ubiquitination/degradation nih.govresearchgate.net

This compound affects Akt phosphorylation and PTEN stability through its role as a HECT E3 ubiquitin ligase inhibitor. This compound is capable of stabilizing PTEN (Phosphatase and Tensin Homolog) and reducing Akt phosphorylation. humapeptide.com PTEN is a crucial tumor suppressor protein that negatively regulates the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. humapeptide.com Polyubiquitination typically targets PTEN for proteasomal degradation. humapeptide.com NEDD4-1 and WWP1, both targets of this compound's inhibitory action, are E3 ligases that can promote PTEN degradation, thereby activating the PI3K/Akt signaling pathway. aging-us.comhumapeptide.comwikipedia.org By inhibiting these E3 ligases, this compound helps stabilize PTEN, which in turn leads to reduced phosphorylation of Akt. This effect has been observed in IGF1R-dependent gastric cancer cells, where this compound treatment led to a decrease in Akt phosphorylation. nih.govfrontiersin.org

This compound significantly decreases the ubiquitylation of Roundabout Homolog 1 (Robo1) mediated by Ndfip and Nedd4. Nedd4-1 and Nedd4-2 are E3 ubiquitin ligases essential for Robo1 regulation and commissural axon guidance in the spinal cord. nih.govfigshare.comuni-freiburg.de Ndfip (Nedd4-family interacting proteins) facilitate the ubiquitylation and subsequent degradation of Robo1 by recruiting Nedd4 E3 ligases. nih.govuni-freiburg.de The importance of Nedd4 E3 ligase activity in this process is highlighted by the observation that this compound treatment substantially reduces Ndfip/Nedd4-mediated Robo1 ubiquitylation. nih.govfigshare.comuni-freiburg.decenmed.com This indicates that this compound's inhibitory action on Nedd4 family ligases interferes with the degradation pathway of Robo1.

This compound has been shown to prevent the proteasomal degradation of Thioredoxin-Interacting Protein (TXNIP). TXNIP is an endogenous inhibitor of thioredoxin, playing a key role in modulating inflammatory responses. nih.govnih.gov TXNIP undergoes rapid turnover via ubiquitination-dependent proteasomal degradation, often mediated by HECT ubiquitin ligases such as ITCH. nih.govnih.gov In the context of microbial infection, specifically Group A Streptococcus (GAS) infection, TXNIP degradation is initiated by Toll-like receptor 2 (TLR2) activation. nih.gov The presence of this compound was found to suppress TLR2-induced TXNIP degradation in RAW264.7 cells and primary murine peritoneal macrophages. nih.gov This suggests that this compound, by inhibiting HECT E3 ubiquitin ligases like ITCH, Nedd4, Smurf2, or WWP1, contributes to the stabilization of TXNIP, thereby impacting downstream inflammatory cytokine production. nih.gov

Decreased Ndfip/Nedd4-Mediated Robo1 Ubiquitylation

Role in Disease Model Research

This compound's ability to modulate HECT E3 ubiquitin ligase activity has led to its investigation across diverse disease models, shedding light on the therapeutic potential of targeting the ubiquitination pathway.

Investigations in Gastric Cancer Models

Research indicates that this compound can be utilized in studies concerning gastric cancer nih.gov. While specific detailed findings on this compound's direct impact on gastric cancer cell lines or models are limited in the provided information, its general capacity to inhibit HECT E3 ligases, such as Smurf2, Nedd4, and WWP1 (with IC50 values of 6.8, 6.3, and 6.9 µM respectively), suggests a potential to influence cancer cell proliferation and growth by suppressing the activity of NEDD4 family enzymes wikipedia.orgmims.comfishersci.canih.govontosight.aiciteab.com. The dysregulation of E3 ubiquitin ligases, including HECW1, which is overexpressed in gastric cancer tissues and correlated with poor prognosis, highlights the relevance of targeting this pathway in gastric cancer metastasis uni.lu.

Studies in Melanoma Models

This compound has been observed to delay the progression of melanoma uni.lu. This effect is attributed to its inhibitory action on WWP1, a HECT E3 ubiquitin ligase uni.lu. Further detailed research findings specifically outlining the mechanisms or quantitative data of this compound's impact on melanoma models were not extensively detailed in the provided search results beyond this general observation.

Implications for Acute Myeloid Leukemia (AML) through WWP1 Modulation

This compound demonstrates significant implications for Acute Myeloid Leukemia (AML) research through its modulation of WWP1. WWP1 is identified as an oncogenic factor, with its expression notably increased in primary AML patients and AML cell lines compared to healthy hematopoietic cells wikipedia.org. The inactivation of WWP1 has been shown to severely impede the growth of primary AML blasts and cell lines in vitro. Mechanistically, WWP1 inactivation leads to the accumulation of its protein substrate, p27Kip1, which in turn contributes to G0/G1 cell cycle arrest in AML blasts. Furthermore, the depletion of WWP1 triggers autophagy signaling and reduces the survival of leukemic cells. This compound, by inhibiting WWP1 with an IC50 of 6.9 µM, has been shown to inhibit the growth of leukemic blasts in a dose-dependent manner wikipedia.orgmims.comfishersci.canih.govwikipedia.org. These findings suggest that WWP1 is a promising therapeutic target in AML, with this compound serving as a valuable tool for its study.

Table 1: this compound's Inhibitory Activity on HECT E3 Ligases

E3 Ubiquitin LigaseIC50 (µM)
Nedd46.3 wikipedia.orgmims.comfishersci.canih.gov
Smurf26.8 wikipedia.orgmims.comfishersci.canih.gov
WWP16.9 wikipedia.orgmims.comfishersci.canih.gov

Inhibition of Pathogen-Associated Ubiquitination (e.g., Ehrlichia chaffeensis TRP120)

This compound plays a role in inhibiting pathogen-associated ubiquitination, specifically demonstrated in studies involving Ehrlichia chaffeensis and its effector protein TRP120. This compound effectively inhibits TRP120 ubiquitination and, consequently, E. chaffeensis infection. This inhibition is linked to this compound's selective action on HECT E3 ubiquitin ligases, including Nedd4L, which significantly impacts Nedd4L activity. Investigations revealed a substantial reduction in ehrlichial inclusions per cell in this compound-treated cells compared to vehicle-treated cells after 48 hours post-infection. Immunoblot analysis further confirmed that treatment with this compound at concentrations of 7 and 15 µM resulted in a decrease in both global host ubiquitination and TRP120 ubiquitination. These observations underscore the critical role of the ubiquitination pathway in ehrlichial intracellular replication and survival, as its inhibition by small molecules like this compound significantly curtails infection. TRP120 itself functions as a HECT E3 Ub ligase, ubiquitinating host proteins for proteasomal degradation, including the tumor suppressor FBW7, which promotes infection by increasing oncoprotein stability. While this compound impacts TRP120 ubiquitination, studies on E. chaffeensis TRP32 indicated that this compound treatment did not cause major alterations in TRP32 localization, though subtle subnuclear differences were noted.

Studies on Axon Guidance Pathways (e.g., increased Slit response)

This compound has been instrumental in studying axon guidance pathways, particularly its influence on Slit-mediated repulsion. This compound inhibits the activity of Nedd4 ligases, which leads to an increased response to Slit. In experiments, the bath application of both Slit and this compound demonstrated an increased Slit response, with 82 ± 3.00% of growth cones exhibiting collapse, compared to 61.56 ± 3.548% with Slit alone (p = 0.0012). Conversely, treatment with this compound alone showed no significant difference in growth cone collapse from wild-type neurons (30 ± 4.67% for this compound vs. 41.67 ± 2.688% for WT; p = 0.2683). This suggests that this compound elevates Robo receptor activity by preventing Nedd4-1/2 mediated Robo1 ubiquitination and degradation. The ligase activity of Nedd4-1 and Nedd4-2 is crucial for Ndfip-mediated Robo1 ubiquitylation. The observed increase in Slit-induced repulsion in primary commissural neurons treated with this compound further supports the model that inhibiting HECT E3 ligases enhances Robo receptor sensitivity.

Table 2: Effect of this compound on Slit-Induced Growth Cone Collapse

Treatment ConditionPercentage of Axons with Collapsed Growth Cones (Mean ± SEM)p-value (vs. Slit alone)
Wild-type (WT)41.67 ± 2.688%-
Slit alone61.56 ± 3.548%-
This compound alone30 ± 4.67%0.2683 (vs. WT)
Slit + this compound82 ± 3.00%0.0012

Utility as a Research Tool in Ubiquitination Studies

This compound is a pioneering small molecule inhibitor of HECT domain-containing E3 ubiquitin ligases, making it a valuable research tool for studying the ubiquitination pathway citeab.com. It specifically inhibits several HECT ligases in cultured cells, including Smurf2, Nedd4, and WWP1, with IC50 values of 6.8 µM, 6.3 µM, and 6.9 µM, respectively wikipedia.orgmims.comfishersci.canih.govciteab.com. A key characteristic of this compound is its selectivity for HECT-mediated ubiquitination over RING-mediated ubiquitination wikipedia.orgmims.comontosight.ai. Its mechanism of action involves inducing a conformational change in the HECT domain, which leads to the oxidation of the active site cysteine, rather than directly blocking E2 binding citeab.com.

This compound's utility extends to various aspects of ubiquitination research. It has been used to inhibit the autoubiquitination of Smurf2 in HEK293 cells (IC50 = 9 µM) and to reduce the ubiquitination of Dishevelled 2 nih.gov. Researchers employ this compound to distinguish between RING- and HECT-mediated ubiquitination mechanisms ontosight.ai. Furthermore, it serves as a tool to assess the activities and specificities of E2 enzymes, E3 ligases, and deubiquitinases, contributing to a deeper understanding of ubiquitin regulation.

Differentiation between RING and HECT-Mediated Ubiquitination

Ubiquitination, a post-translational modification, is orchestrated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. E3 ligases are broadly categorized into two main classes based on their ubiquitin transfer mechanism: RING (Really Interesting New Gene) domain ligases and HECT domain ligases. pnas.orgnih.govportlandpress.comresearchgate.net

RING E3 ligases function as scaffolds, bringing the E2-ubiquitin conjugate into close proximity with the substrate, facilitating the direct transfer of ubiquitin from the E2 to the substrate. pnas.orgresearchgate.net In contrast, HECT E3 ligases operate through a two-step mechanism. They first accept ubiquitin from the E2 enzyme, forming a transient thioester-linked ubiquitin-E3 intermediate via a catalytic cysteine residue within their HECT domain. Subsequently, the ubiquitin is transferred from the HECT ligase to a lysine (B10760008) residue on the target substrate. pnas.orgnih.govportlandpress.comresearchgate.net

This compound is a valuable tool for distinguishing between these two distinct ubiquitination pathways because it selectively inhibits HECT-mediated ubiquitination without affecting RING domain ligases. tocris.comxcessbio.comrndsystems.comfocusbiomolecules.combiossusa.comtebubio.com For instance, studies have shown that this compound does not inhibit the auto-ubiquitination of the RING domain ligase Mdm2 in vitro, while effectively inhibiting various HECT ligases. pnas.orgxcessbio.comfocusbiomolecules.comnih.gov This specificity allows researchers to isolate and study the roles of HECT ligases in cellular processes, providing clearer insights into the specific contributions of this E3 ligase class.

Probing the Druggability of HECT Domains

The ubiquitin system plays a critical role in regulating a vast array of cellular functions, including protein degradation, signaling pathways, DNA repair, and cell cycle control, making its components attractive targets for therapeutic intervention, particularly in diseases like cancer. pnas.orgnih.govresearchgate.netnih.govresearchgate.net Despite this therapeutic potential, developing small molecule inhibitors for ubiquitin ligases has historically been challenging, largely due to the nature of protein-protein interactions involved in their catalytic activity. pnas.org

The discovery of this compound has provided compelling evidence that HECT domains are indeed "druggable" targets. pnas.orgnih.govresearchgate.netnih.govresearchgate.netmerckmillipore.com this compound, a small molecule, inhibits a range of HECT ligases, including Nedd4, Smurf2, and WWP1, with inhibitory concentrations (IC50) in the low micromolar range. tocris.comxcessbio.comcaymanchem.comrndsystems.comfocusbiomolecules.commerckmillipore.commedchemexpress.com Its mechanism of action involves inducing a conformational change in the HECT domain that leads to the spontaneous oxidation of the active site cysteine, rather than directly blocking E2 binding. pnas.orgxcessbio.comnih.govfocusbiomolecules.comnih.govbiossusa.com This unique inhibitory mechanism demonstrates a novel approach to targeting HECT ligases.

The successful identification and characterization of this compound, alongside other HECT ligase modulators like bicyclic peptides, provide crucial chemical probes for understanding the intricacies of HECT ligase function and serve as starting points for the development of more potent and selective therapeutic agents. pnas.orgnih.govresearchgate.netnih.gov However, challenges remain, including a complete understanding of this compound's precise inhibitory mechanism, its stability in vivo (given the presence of a furan (B31954) ring and a keto group), and the potential to refine its broad target spectrum towards specific ligases for more tailored therapeutic effects. nih.gov

The following table summarizes the inhibitory activity of this compound against various HECT E3 ubiquitin ligases:

HECT E3 LigaseIC50 (µM)Reference
Nedd46.3 tocris.comxcessbio.comcaymanchem.comrndsystems.comfocusbiomolecules.commerckmillipore.commedchemexpress.com
Smurf26.8 tocris.comxcessbio.comcaymanchem.comrndsystems.comfocusbiomolecules.commerckmillipore.commedchemexpress.com
WWP16.9 tocris.comxcessbio.comcaymanchem.comrndsystems.comfocusbiomolecules.commerckmillipore.commedchemexpress.com

Assessment of Essential HECT Ligase Activity in Mammalian Cells (e.g., HEK293 Cell Viability and Cytotoxicity)

Research utilizing this compound has provided insights into the essentiality of HECT ligase activity in mammalian cells. Studies have demonstrated that this compound is cytotoxic to growing HEK293 cells, a commonly used human embryonic kidney cell line. pnas.orgxcessbio.comnih.govcaymanchem.comfocusbiomolecules.combiossusa.com This observation is consistent with the notion that the continuous activity of certain HECT ligases is vital for mammalian cell survival. pnas.orgxcessbio.comnih.govfocusbiomolecules.combiossusa.com

The median lethal concentration (IC50) of this compound for growing HEK293 cells has been reported at 45 µM. pnas.orgcaymanchem.com This concentration is approximately five times higher than the IC50 values observed for its direct enzymatic inhibition of HECT ligases like Smurf2. pnas.org While cells can tolerate this compound treatment for several hours, prolonged exposure (e.g., 24 hours) leads to cell death. pnas.orgfocusbiomolecules.combiossusa.com

This compound's impact on cellular ubiquitination has been further detailed. It has been shown to inhibit the autoubiquitination of Smurf2 in HEK293 cells expressing the human enzyme, with an IC50 of 9 µM. caymanchem.com Furthermore, this compound effectively reduces the ubiquitination of Dishevelled 2 (Dvl2) in HEK293 cells engineered to express Smurf2, Nedd4, or WWP2. caymanchem.com In other cellular contexts, this compound has been observed to decrease cancer cell proliferation and growth, highlighting the potential therapeutic implications of inhibiting HECT E3 ligases in oncology. researchgate.netmedchemexpress.com Additionally, this compound has been shown to decrease Ndfip/Nedd4-mediated Robo1 ubiquitylation in 293T cells. jneurosci.org

The following table summarizes this compound's cytotoxic effects on HEK293 cells:

Cell LineEffectIC50 (µM)Duration of ExposureReference
HEK293Cytotoxicity4524 hours pnas.orgcaymanchem.com

Investigations into Neuronal Function (e.g., Short-term Memory, Contextual Fear Consolidation and Reconsolidation in Rodent Models)

Beyond its implications in general cellular processes and cancer, this compound has also been investigated for its effects on neuronal function. Notably, studies in rodent models have indicated that this compound can improve aspects of memory and fear conditioning. biossusa.com Specifically, it has been reported to enhance short-term memory, as well as the consolidation, retrieval, and reconsolidation of contextual fear. biossusa.com

These findings suggest that HECT ligases may play a role in the intricate mechanisms underlying neuronal plasticity, learning, and memory formation. The ability of a HECT ligase inhibitor like this compound to modulate these complex behaviors opens new avenues for research into the involvement of the ubiquitin system in neurological processes and potential therapeutic strategies for cognitive disorders. Further detailed investigations are warranted to elucidate the specific HECT ligases involved and the precise molecular pathways through which this compound exerts these neuronal effects.

Methodological Approaches in Heclin Research

Biochemical and Cell-Based Assay Methodologies

Research into Heclin's inhibitory effects and cellular impact frequently employs a variety of in vitro and cell-based assays to quantify its activity and observe its biological consequences.

In vitro ubiquitination assays are fundamental for assessing the direct inhibitory effect of this compound on the enzymatic activity of HECT E3 ligases. These assays typically involve reconstituting the ubiquitination cascade using purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) components, along with ubiquitin and ATP. This compound has been demonstrated to inhibit ubiquitination activity rapidly in vitro pnas.org.

Immunoblotting is a common detection method in these assays, used to visualize the accumulation of ubiquitinated proteins. For instance, studies have utilized Ni-NTA enrichment followed by immunoblotting to detect the ubiquitination of substrates like Dishevelled 2 (Dvl2) by Smurf2, revealing that this compound effectively reduces this ubiquitination nih.gov. Similarly, this compound's inhibition of TRP120 ubiquitination has been observed in in vitro assays, with results confirmed by immunoblot analysis using anti-ubiquitin and anti-TRP120 antibodies asm.orgasm.org. It is notable that this compound's inhibitory action is selective, as it does not inhibit the activity of the E1 enzyme nor does it generally perturb the ubiquitin system by affecting RING domain ligases such as Mdm2 pnas.orgnih.gov.

To evaluate the cellular impact of this compound, cell viability and proliferation assays are routinely employed. These assays measure the metabolic activity or growth rate of cells after treatment with the compound. The Cell Counting Kit-8 (CCK-8) assay is a widely used and sensitive method for this purpose nih.govapexbt.comresearchgate.net.

Research has shown that this compound inhibits the cell viability of various cell lines. For example, this compound has been found to inhibit the viability of BGC803 and MKN45 gastric cancer cell lines medchemexpress.comnih.gov. Furthermore, studies on hepatocellular carcinoma (HCC) cells have demonstrated that this compound significantly decreases cell proliferation researchgate.net. This compound also exhibits cytotoxicity in HEK293 cells, with an IC50 of 45 µM caymanchem.com.

Table 1: this compound's Inhibitory Effects on HECT Ligases and Cell Viability

Target/Cell LineAssay TypeIC50 (µM)Reference
Smurf2Inhibition6.8 medchemexpress.comcaymanchem.com
Nedd4Inhibition6.3 medchemexpress.comcaymanchem.com
WWP1Inhibition6.9 medchemexpress.comcaymanchem.com
HEK293 cellsCytotoxicity45 caymanchem.com

Fluorescence polarization (FP) assays are utilized to directly measure the binding interactions between the HECT domain of E3 ligases and E2 conjugating enzymes pnas.orgembopress.org. This technique can also be adapted to monitor all stages of ubiquitin conjugation and deconjugation in real-time researchgate.net. In the context of this compound research, FP assays have provided crucial insights into its mechanism of action. Studies using fluorescence polarization assays to measure HECT-E2 binding revealed that this compound does not affect this interaction, indicating that it is not a competitive inhibitor of E2 binding pnas.org.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology widely applied in high-throughput screening for studying biomolecular interactions bmglabtech.comrevvity.com. This technology was instrumental in the initial identification of this compound. By screening for molecules that disrupted the interaction between bicyclic peptides and Smurf2, this compound was discovered as a potent inhibitor pnas.orgpnas.org.

The AlphaScreen principle relies on donor and acceptor beads, each coated with specific binding partners. When these partners interact, bringing the beads into close proximity, excitation of the donor bead leads to a cascade of energy transfer that ultimately produces a luminescent signal bmglabtech.comrevvity.com. In the context of inhibitor screening, a reduction in this luminescent signal indicates the disruption of the protein-peptide interaction by the tested compound bmglabtech.com. AlphaScreen can also be employed in competition binding assays to determine dissociation constants (Kd) revvity.co.jp.

Fluorescence Polarization Assays for HECT-E2 Binding

Structural and Biophysical Analysis Techniques

Beyond functional assays, structural and biophysical techniques provide detailed information about how this compound interacts with its targets at a molecular level, elucidating conformational changes and binding mechanisms.

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry (MS) is a powerful biophysical technique used to probe protein conformational dynamics, solvent accessibility, and protein-ligand interactions biorxiv.organr.frnih.govfrontiersin.org. In HDX-MS experiments, proteins are exposed to deuterated water (D2O), allowing exchangeable amide hydrogens in the protein backbone to be replaced by deuterium (B1214612) pnas.orgbiorxiv.org. The rate and extent of this exchange are dependent on the protein's conformation and dynamics. After various exchange times, the reaction is quenched, the protein is digested into peptides, and their deuterium content is determined by mass spectrometry pnas.orgbiorxiv.org.

HDX studies have been crucial in understanding this compound's mechanism. For instance, hydrogen/deuterium exchange studies performed with the Smurf2 HECT domain in the presence or absence of this compound demonstrated that this compound induces a conformational change in the HECT domain pnas.org. Specifically, these studies indicated that this compound perturbs the natural orientation of the C lobe of the HECT domain, which contributes to making the active site cysteine more susceptible to oxidation and subsequent reaction pnas.org. This technique provides valuable insights into the dynamic nature of protein structures and how small molecules like this compound can modulate their function through allosteric mechanisms nih.gov.

Conformational Analysis

This compound functions as an inhibitor of HECT E3 ubiquitin ligases by inducing a conformational change within these enzymes. pnas.orgnih.govfocusbiomolecules.comnih.gov This conformational alteration subsequently leads to the oxidation of the active site cysteine residue, which is crucial for HECT ligase activity. pnas.orgnih.govfocusbiomolecules.comnih.gov Notably, this compound's inhibitory mechanism does not involve blocking the binding of the E2 enzyme to the HECT domain. pnas.orgfocusbiomolecules.comnih.gov Instead, the changes brought about by this compound are thought to be consistent with a movement of the C-lobe of the HECT domain, shifting from a conformation similar to that observed in WWP1 crystal structures to one more akin to Smurf2. nih.gov Such a conformational shift is hypothesized to impede the transfer of the ubiquitin thioester from the E2 enzyme to the HECT domain. nih.gov Experimental analyses have confirmed that this compound effectively blocks the formation of a ubiquitin-E3 thioester. nih.gov Furthermore, studies indicate that the full inhibitory effect of this compound is dependent on the ligase being in an oxidized state, as the addition of dithiothreitol (B142953) (DTT), a reducing agent, during preincubation significantly reduces inhibition. nih.gov Despite these observations, the precise molecular requirements for this compound's activity and its exact binding site within the HECT domain remain to be fully identified. pnas.org

Requirements for Further Structural Elucidation (e.g., Co-crystal Structures)

A comprehensive understanding of this compound's inhibitory mechanism necessitates further structural and mutational studies. nih.gov A key requirement for advancing this understanding is the determination of co-crystal structures of this compound bound to its target HECT ligases. Such structures would provide atomic-level details of the binding mode, shedding light on how this compound induces the observed conformational changes and the subsequent oxidation of the active site cysteine. nih.gov

Challenges in obtaining these structures include the reported low solubility of this compound in aqueous solutions, which can complicate crystallization efforts. uea.ac.uk Additionally, this compound contains a furan (B31954) ring, which is known to be metabolically unstable and can generate reactive oxidized metabolites, along with a keto group susceptible to reduction. nih.gov These chemical properties could impact the compound's stability and suitability for structural biology techniques. Elucidating the binding site and the precise molecular interactions through co-crystal structures would also be instrumental in designing analogues with improved physicochemical properties and potentially a more tailored target spectrum, moving beyond its current broad inhibition profile. nih.gov

Comparative Studies with Other HECT Inhibitors

This compound is recognized as a broad-spectrum inhibitor of HECT E3 ubiquitin ligases, demonstrating inhibitory activity against several members of the HECT family. pnas.orgfocusbiomolecules.com It has been shown to inhibit Smurf2, Nedd4, and WWP1 with low micromolar half-maximal inhibitory concentration (IC50) values. focusbiomolecules.commedchemexpress.commerckmillipore.com Notably, this compound exhibits selectivity for HECT-mediated ubiquitination over RING-mediated ubiquitination. focusbiomolecules.com

Table 1: this compound's Inhibitory Potency against HECT Ligases

HECT LigaseIC50 (µM)Reference
Smurf26.8 focusbiomolecules.commedchemexpress.commerckmillipore.com
Nedd46.3 focusbiomolecules.commedchemexpress.commerckmillipore.com
WWP16.9 focusbiomolecules.commedchemexpress.commerckmillipore.comtandfonline.comacs.orgresearchgate.netnih.gov

Analogues and Derivatives of this compound

While the potential for developing analogues and derivatives of this compound to enhance its physicochemical properties has been recognized, detailed information on specific this compound analogues and their comparative research findings is limited in the current literature. uea.ac.uk The development of a synthetic route amenable to analogue design is considered a necessary step to explore and improve upon this compound's characteristics. uea.ac.uk

Other Small Molecule HECT Inhibitors (e.g., Indole-3-carbinol, Clomipramine (B1669221), NSC-288387)

Research into HECT E3 ligase inhibition extends beyond this compound to include other small molecules, each with distinct origins and mechanisms.

Indole-3-carbinol (I3C) : A natural compound found in cruciferous vegetables, Indole-3-carbinol (I3C) is known for its chemopreventive and anti-tumor properties. researchgate.netcsic.es It has been shown to target NEDD4 family HECT E3 ligases, including NEDD4-1 and WWP1. acs.orgresearchgate.netresearchgate.net While I3C itself demonstrates weak inhibition of WWP1, its condensation product, 3,3'-diindolylmethane (B526164) (DIM), exhibits greater potency. acs.orgresearchgate.net Computational docking studies have suggested that I3C derivatives may bind to a hydrophobic exosite region adjacent to Cys627 of NEDD4-1, though this proposed binding mode requires experimental validation. portlandpress.com The precise mechanism of action for I3C derivatives still needs further clarification. portlandpress.com A significant limitation of I3C is its poor oral bioavailability, primarily due to its metabolic instability in acidic environments. researchgate.net

Clomipramine : This compound, a tricyclic antidepressant, has been identified as an inhibitor of HECT ligases such as ITCH and E6AP. nih.gov Clomipramine specifically interferes with the transthioesterification reaction, a critical step in the ubiquitination cascade. nih.gov Importantly, it does not affect the activities of E1, E2 (UBCH7), or RING ligases in vitro. nih.gov Structural analyses are still needed to fully elucidate the mechanism by which clomipramine exerts its inhibitory effects on HECT ligases. nih.gov

NSC-288387 : This compound was identified in a screen as a potential inhibitor of WWP2, a member of the NEDD4 family of HECT ligases, with an IC50 of 2.3 µM. tandfonline.comresearchgate.netnih.gov Although NSC-288387 is also described as a pan-flavivirus methyltransferase (MTase) inhibitor with an IC50 of 0.2 μM for ZIKV MTase, its activity against WWP2 places it among the small molecules being investigated for HECT ligase inhibition. medchemexpress.com

Table 2: Comparative Inhibitory Potency of Other Small Molecule HECT Inhibitors

CompoundTarget HECT LigaseIC50 (µM)Reference
Indole-3-carbinol (I3C)WWP1Weak acs.orgresearchgate.net
3,3'-Diindolylmethane (DIM)WWP1111.2 acs.orgresearchgate.net
ClomipramineITCH, E6APN/A nih.gov
NSC-288387WWP22.3 tandfonline.comresearchgate.netnih.gov

Q & A

Q. Basic Guidelines :

  • Prepare stock solutions in DMSO at ≤50 mg/mL (176.48 mM) to avoid precipitation .
  • Store aliquots at -80°C (6-month stability) and avoid freeze-thaw cycles .
    Advanced Optimization :
  • Validate bioactivity post-storage using a reference assay (e.g., Smurf2 inhibition in HEK293T cells ).
  • For in vivo studies, use formulations with cyclodextrins or PEG to enhance solubility beyond 2.5 mg/mL .

What statistical and reporting standards are critical for publishing this compound-related findings?

Q. Basic Requirements :

  • Adhere to NIH preclinical guidelines for experimental rigor (e.g., blinding, randomization) .
  • Report IC50 values with 95% confidence intervals and replicate counts (n ≥ 3) .
    Advanced Reporting :
  • Include raw data blots (e.g., HIF-1α Westerns in ) in supplementary materials.
  • Disclose batch-to-batch variability in this compound purity (e.g., ≥99.8% by HPLC ).

How does this compound’s inhibition of WWP1 inform therapeutic exploration in gastric cancer models?

Q. Basic Design :

  • Use BGC803/MKN45 cells treated with 10 μM this compound to assess proliferation (MTT) and apoptosis (Annexin V) .
  • Correlate WWP1 substrate levels (e.g., PTEN) with tumor growth in xenografts.
    Advanced Mechanistic Insight :
  • Combine this compound with chemotherapy agents (e.g., 5-FU) to test synergy via Chou-Talalay analysis.
  • Profile ubiquitome changes via mass spectrometry to identify novel WWP1 substrates .

What controls are essential when analyzing this compound’s impact on autophagy-lysosomal pathways?

Q. Basic Controls :

  • Include 3-MA (autophagy initiation inhibitor) and chloroquine (lysosomal inhibitor) as comparators .
  • Monitor LC3-II turnover via Western blot under serum-starved (EBSS) vs. nutrient-rich conditions.
    Advanced Validation :
  • Use tandem fluorescence (mRFP-GFP-LC3) to distinguish autophagosomes (yellow puncta) from lysosomes (red puncta) .

How can researchers contextualize this compound’s effects within broader E3 ligase inhibitor literature?

Q. Methodological Framework :

  • Conduct systematic reviews using databases (PubMed, Scopus) with keywords: "HECT E3 inhibitors," "ubiquitination," "cancer."
  • Compare this compound’s IC50 values with small-molecule inhibitors like SMER3 or Nedd4-1 inhibitors .
    Advanced Synthesis :
  • Use network pharmacology tools (Cytoscape) to map this compound’s targets onto disease-specific ubiquitination networks.

What ethical and safety protocols apply to this compound use in live-cell imaging?

Q. Basic Compliance :

  • Follow institutional biosafety guidelines for handling DMSO solutions (e.g., <0.1% final concentration) .
  • Use low-light exposure to prevent phototoxicity during time-lapse imaging .

    Advanced Mitigation :
  • Perform cytotoxicity assays (LDH release) to rule out this compound-induced membrane damage .

How can contradictory results in this compound’s cell-cycle effects be reconciled?

Case Study : this compound reduces THP-1 proliferation in PMA-treated cells but shows no effect in unstimulated gastric lines .
Resolution Strategies :

  • Compare cell-cycle profiles (PI staining + flow cytometry) across differentiation states.
  • Assess context-dependent kinase activity (e.g., CDK4/6 in cycling vs. arrested cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.